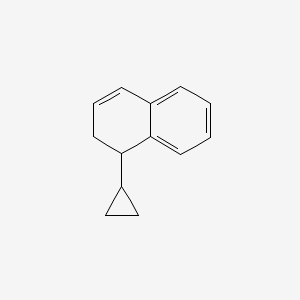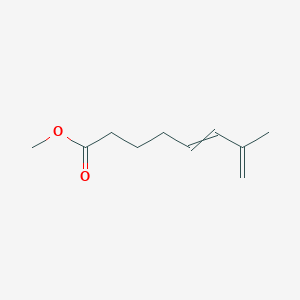
1-Cyclopropyl-1,2-dihydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-1,2-dihydronaphthalene is an organic compound that belongs to the class of dihydronaphthalenes These compounds are characterized by a partially hydrogenated naphthalene ring system, which includes a cyclopropyl group attached to the first carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the cyclopropanation of 1,2-dihydronaphthalene using a cyclopropyl halide in the presence of a strong base. Another method includes the visible-light-induced photoannulation of α-naphthyl cyclopropane carboxylic esters, which involves the use of a photocatalyst such as Ir(Fppy)3, an electron donor like BnNMe2 or DABCO, and a proton source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The choice of method would depend on factors such as cost, yield, and environmental considerations.
化学反応の分析
Types of Reactions
1-Cyclopropyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Cycloaddition: The cyclopropyl group can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, alcohols) are employed.
Cycloaddition: Catalysts such as Lewis acids and transition metals are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while cycloaddition can produce polycyclic compounds.
科学的研究の応用
1-Cyclopropyl-1,2-dihydronaphthalene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of materials with unique chemical and physical properties.
作用機序
The mechanism of action of 1-Cyclopropyl-1,2-dihydronaphthalene involves its interaction with various molecular targets. For example, in photoredox reactions, the compound undergoes a photoreductive cyclopropane opening to form an enolate radical, which is then trapped by an aryl radical . This mechanism highlights the compound’s potential in radical chemistry and photochemistry.
類似化合物との比較
Similar Compounds
1,2-Dihydronaphthalene: Lacks the cyclopropyl group but shares the partially hydrogenated naphthalene ring system.
Cyclopropylbenzene: Contains a cyclopropyl group attached to a benzene ring, similar in structure but lacks the naphthalene system.
Cyclopropylcyclohexane: Features a cyclopropyl group attached to a cyclohexane ring, differing in the ring size and saturation
Uniqueness
1-Cyclopropyl-1,2-dihydronaphthalene is unique due to the presence of both a cyclopropyl group and a partially hydrogenated naphthalene ring system
特性
CAS番号 |
189282-92-6 |
|---|---|
分子式 |
C13H14 |
分子量 |
170.25 g/mol |
IUPAC名 |
1-cyclopropyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H14/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-9-11/h1-6,11,13H,7-9H2 |
InChIキー |
JNVMOVHSVSQQIF-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2CC=CC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)
![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)


![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)




